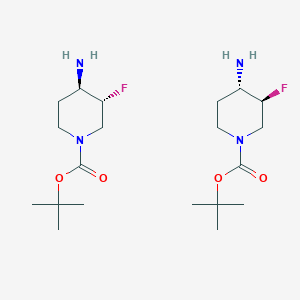![molecular formula C20H21Cl2F3N2O B12316956 2-chloro-N-[phenyl(piperidin-2-yl)methyl]-3-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B12316956.png)
2-chloro-N-[phenyl(piperidin-2-yl)methyl]-3-(trifluoromethyl)benzamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-3-(trifluoromethyl)-N-((S)-phenyl((S)-piperidin-2-yl)methyl)benzamide hydrochloride is a complex organic compound that features a trifluoromethyl group, a piperidine ring, and a benzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceuticals due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Chlor-3-(Trifluormethyl)-N-((S)-Phenyl((S)-Piperidin-2-yl)methyl)benzamid-Hydrochlorid umfasst in der Regel mehrere Schritte:
Bildung des Benzamid-Kerns: Der erste Schritt umfasst die Bildung des Benzamid-Kerns durch die Reaktion von 2-Chlor-3-(Trifluormethyl)benzoesäure mit einem geeigneten Amin unter Amidkupplungsbedingungen.
Einführung des Piperidinrings: Der Piperidinring wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der die Aminogruppe des Piperidins eine Abgangsgruppe am Benzamid-Kern verdrängt.
Endgültige Bildung des Hydrochlorids: Der letzte Schritt beinhaltet die Umwandlung der freien Base in ihr Hydrochloridsalz durch Behandlung mit Salzsäure.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von automatisierten Reaktoren, kontinuierlicher Flusschemie und strenger Reinigungsverfahren wie Umkristallisation und Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere am Piperidinring, eingehen, was zur Bildung von N-Oxid-Derivaten führt.
Reduktion: Reduktionsreaktionen können an der Benzamid-Einheit auftreten und diese möglicherweise in das entsprechende Amin umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Nucleophile wie Amine, Thiole oder Alkoxide können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Oxidation: N-Oxid-Derivate.
Reduktion: Entsprechende Amin-Derivate.
Substitution: Verschiedene substituierte Benzamide, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
2-Chlor-3-(Trifluormethyl)-N-((S)-Phenyl((S)-Piperidin-2-yl)methyl)benzamid-Hydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Pharmazeutische Chemie: Es wird auf sein Potenzial als pharmakologisch wirksame Verbindung untersucht, insbesondere bei der Entwicklung neuer Medikamente zur Behandlung von Erkrankungen des zentralen Nervensystems.
Biologische Forschung: Die Verbindung wird in Studien verwendet, die ihre Interaktion mit verschiedenen biologischen Zielstrukturen untersuchen, einschließlich Rezeptoren und Enzymen.
Industrielle Anwendungen:
5. Wirkmechanismus
Der Wirkmechanismus von 2-Chlor-3-(Trifluormethyl)-N-((S)-Phenyl((S)-Piperidin-2-yl)methyl)benzamid-Hydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Rezeptoren oder Enzymen. Die Trifluormethylgruppe erhöht die Lipophilie der Verbindung, wodurch sie biologische Membranen leichter durchqueren kann. Im Inneren der Zelle kann sie an ihr Ziel binden, deren Aktivität modulieren und so den gewünschten biologischen Effekt erzielen.
Wirkmechanismus
The mechanism of action of 2-chloro-3-(trifluoromethyl)-N-((S)-phenyl((S)-piperidin-2-yl)methyl)benzamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can bind to its target, modulating its activity and leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Chlor-3-(Trifluormethyl)benzamid: Fehlt die Piperidin- und Phenylgruppe, wodurch es weniger komplex und möglicherweise weniger aktiv ist.
3-(Trifluormethyl)-N-((S)-Phenyl((S)-Piperidin-2-yl)methyl)benzamid: Fehlt die Chlorgruppe, was sich auf ihre Reaktivität und biologische Aktivität auswirken kann.
2-Chlor-N-((S)-Phenyl((S)-Piperidin-2-yl)methyl)benzamid: Fehlt die Trifluormethylgruppe, was ihre Lipophilie und ihre Fähigkeit, biologische Membranen zu durchqueren, reduzieren kann.
Einzigartigkeit
Das Vorhandensein sowohl der Trifluormethyl- als auch der Chlorgruppe zusammen mit den Piperidin- und Phenyl-Einheiten macht 2-Chlor-3-(Trifluormethyl)-N-((S)-Phenyl((S)-Piperidin-2-yl)methyl)benzamid-Hydrochlorid einzigartig. Diese strukturellen Merkmale tragen zu seiner verstärkten biologischen Aktivität und seinem Potenzial als pharmakologisch wirksame Verbindung bei.
Eigenschaften
Molekularformel |
C20H21Cl2F3N2O |
|---|---|
Molekulargewicht |
433.3 g/mol |
IUPAC-Name |
2-chloro-N-[phenyl(piperidin-2-yl)methyl]-3-(trifluoromethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C20H20ClF3N2O.ClH/c21-17-14(9-6-10-15(17)20(22,23)24)19(27)26-18(13-7-2-1-3-8-13)16-11-4-5-12-25-16;/h1-3,6-10,16,18,25H,4-5,11-12H2,(H,26,27);1H |
InChI-Schlüssel |
YGCZZYKACZXKHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B12316875.png)
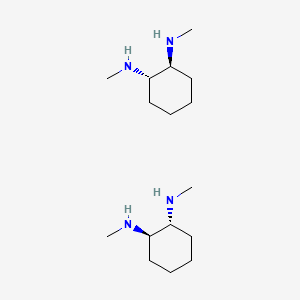
![(11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate](/img/structure/B12316888.png)
![4-[(2,3-Dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B12316892.png)
![1-(Diaminomethylidene)-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea](/img/structure/B12316904.png)
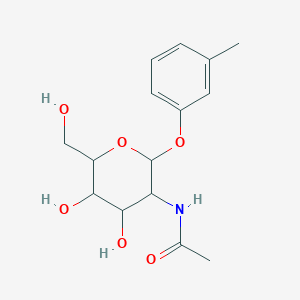
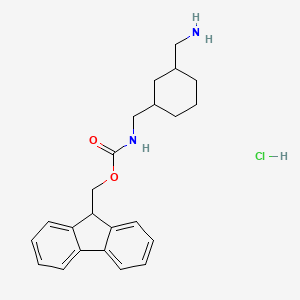
![2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile](/img/structure/B12316930.png)
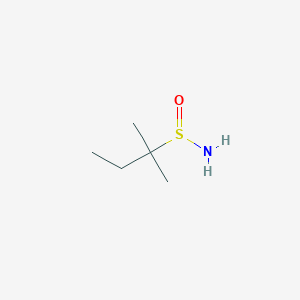

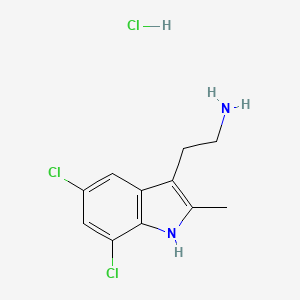
![N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B12316969.png)
![6-Phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12316970.png)
